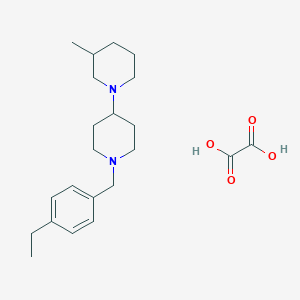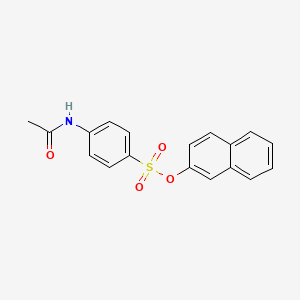![molecular formula C18H19N3O4 B3967687 2-(2-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3967687.png)
2-(2-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide
Übersicht
Beschreibung
2-(2-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide, also known as GW 501516, is a selective androgen receptor modulator (SARM) that is commonly used in scientific research. It was first developed in the 1990s as a potential treatment for cardiovascular disease, obesity, and diabetes. However, its development was discontinued due to safety concerns. Despite this, GW 501516 has gained popularity among bodybuilders and athletes for its purported ability to enhance endurance and improve physical performance. In
Wirkmechanismus
2-(2-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide 501516 works by activating PPARδ, which in turn leads to the upregulation of genes involved in lipid and glucose metabolism. This results in increased fatty acid oxidation and improved insulin sensitivity. This compound 501516 has also been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may contribute to its ability to enhance endurance.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase endurance and improve physical performance. It has also been shown to increase fatty acid oxidation and improve insulin sensitivity. Additionally, this compound 501516 has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide 501516 in lab experiments is that it is a selective agonist for PPARδ, which means that it has a specific target and is less likely to have off-target effects. Additionally, this compound 501516 has been shown to have a high bioavailability and a long half-life, which makes it easier to administer in animal models. However, one of the limitations of using this compound 501516 in lab experiments is that its safety profile is not well-established, and there are concerns about its potential for toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-(2-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide 501516. One area of interest is its potential as a treatment for metabolic disorders such as obesity and diabetes. Another area of interest is its potential as a performance-enhancing drug for athletes. Additionally, there is ongoing research on the safety and toxicity of this compound 501516, as well as its potential for drug interactions with other medications.
Conclusion:
In conclusion, this compound 501516 is a selective androgen receptor modulator that is primarily used in scientific research to study its effects on metabolism, endurance, and physical performance. Its mechanism of action involves the activation of PPARδ, which leads to increased fatty acid oxidation and improved insulin sensitivity. While there are advantages to using this compound 501516 in lab experiments, its safety profile is not well-established, and there are concerns about its potential for toxicity. Nevertheless, there are several future directions for research on this compound 501516, including its potential as a treatment for metabolic disorders and as a performance-enhancing drug for athletes.
Wissenschaftliche Forschungsanwendungen
2-(2-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide 501516 is primarily used in scientific research to study its effects on metabolism, endurance, and physical performance. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in regulating lipid and glucose metabolism. This compound 501516 has also been shown to increase fatty acid oxidation and improve insulin sensitivity in animal models.
Eigenschaften
IUPAC Name |
2-(2-nitrophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(13-25-17-6-2-1-5-16(17)21(23)24)19-14-7-9-15(10-8-14)20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVMVGCFSPVCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1H-imidazol-4-yl)ethyl]-N'-mesitylsuccinamide](/img/structure/B3967611.png)

![6-{[2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B3967625.png)


![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B3967656.png)
![2,6-dimethyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3967658.png)
![2-[1-(2-methylbenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3967661.png)
![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3967662.png)


![N-{[rel-(3R,4R)-4-(hydroxymethyl)-3-pyrrolidinyl]methyl}-2,5,7-trimethyl-4-quinolinecarboxamide dihydrochloride](/img/structure/B3967677.png)
![4-[1-(ethylsulfonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967688.png)